

Comparative Purity Analysis of Commercial 1-(2-Aminopyrimidin-5-YL)ethanone

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Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-5-YL)ethanone

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This guide provides a comparative purity analysis of commercially available **1-(2-Aminopyrimidin-5-YL)ethanone**, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the analytical methodologies used for purity assessment, presents representative data from three hypothetical commercial suppliers, and details potential process-related impurities.

Purity and Impurity Profile Comparison

The purity of **1-(2-Aminopyrimidin-5-YL)ethanone** from three representative commercial sources, designated as Supplier A, Supplier B, and Supplier C, was assessed. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities.

Table 1: Comparison of Purity of **1-(2-Aminopyrimidin-5-YL)ethanone** from Different Commercial Sources

Supplier	Appearance	Purity by HPLC (%)	Major Impurity (%)
Supplier A	White to off-white powder	99.2	0.5 (Isomer)
Supplier B	Pale yellow crystalline solid	98.5	0.8 (Unreacted Starting Material)
Supplier C	White crystalline solid	> 99.8	< 0.1 (Unidentified)

Table 2: Impurity Profile of **1-(2-Aminopyrimidin-5-YL)ethanone** from Different Commercial Sources by GC-MS

Impurity	Potential Source	Supplier A (%)	Supplier B (%)	Supplier C (%)
1-(2-Aminopyrimidin-4-yl)ethanone	Isomeric impurity from synthesis	0.50	0.45	< 0.05
Guanidine	Unreacted starting material	< 0.05	0.80	Not Detected
N,N-Dimethylformamide (DMF)	Residual solvent	0.15	0.20	< 0.05
Unidentified Impurity 1	Synthesis byproduct	0.10	0.05	< 0.01

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative determination of the purity of **1-(2-Aminopyrimidin-5-YL)ethanone**.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
- Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed for the separation, identification, and semi-quantification of volatile and semi-volatile impurities.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
- Ionization Mode: Electron Ionization (EI).
- Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 5 mg/mL.

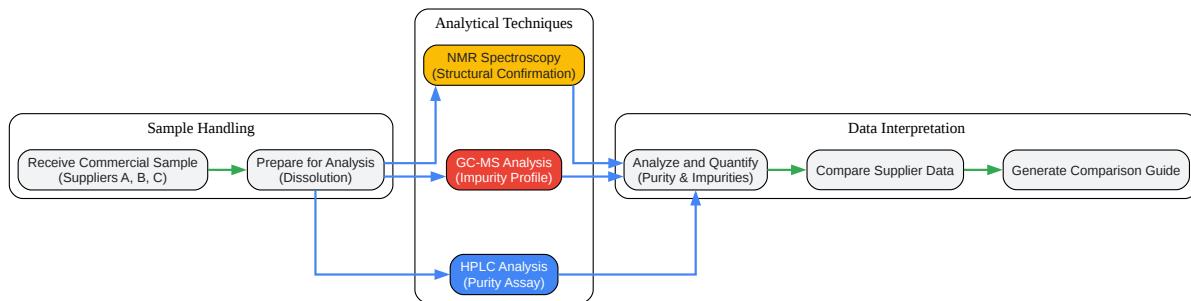
- Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

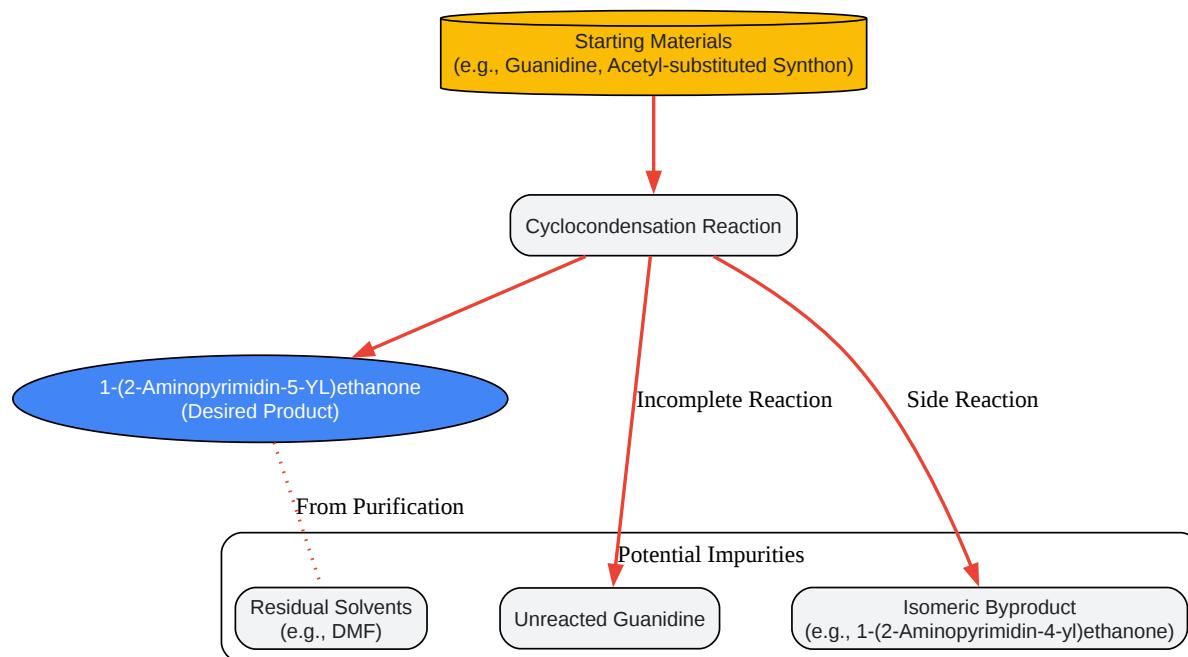
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H and ^{13}C NMR spectroscopy are used for the structural confirmation of the main component and for the identification and characterization of process-related impurities that are present at significant levels.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Experiments: Standard ^1H , ^{13}C , and 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for structural elucidation.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations



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